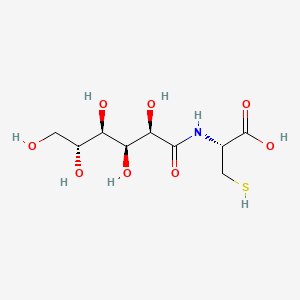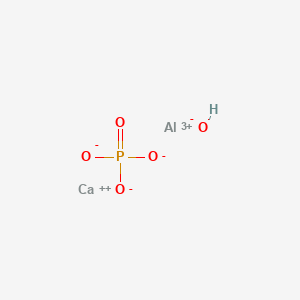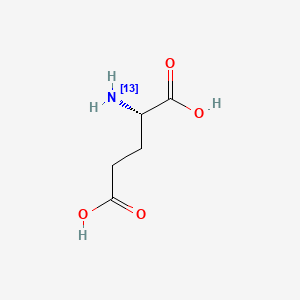
L-Glutamic-13N acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic-13N acid is a radiolabeled form of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The “13N” denotes the presence of the nitrogen-13 isotope, which is a positron-emitting radionuclide. This compound is particularly valuable in scientific research due to its applications in metabolic studies and imaging techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glutamic-13N acid is typically synthesized through enzymatic reactions. One common method involves the use of glutamate dehydrogenase, which catalyzes the amination of α-ketoglutaric acid with nitrogen-13 labeled ammonia (13NH3). The reaction conditions usually include a phosphate buffer at pH 8.0, along with cofactors such as ADP and NADH .
Industrial Production Methods
Industrial production of this compound is less common due to the short half-life of nitrogen-13 (approximately 10 minutes). when produced, it involves the bombardment of water with high-energy protons to generate 13N03-, which is then reduced to 13NH3. This ammonia is subsequently used in the enzymatic synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic-13N acid primarily undergoes amination and transamination reactions. These reactions are catalyzed by enzymes such as glutamate dehydrogenase and transaminases.
Common Reagents and Conditions
Amination: Utilizes 13NH3, α-ketoglutaric acid, ADP, and NADH in a phosphate buffer.
Transamination: Involves the use of transaminases and appropriate α-keto acids.
Major Products
The major products of these reactions include various 13N-labeled amino acids such as L-glutamine, L-asparagine, and L-alanine .
Scientific Research Applications
L-Glutamic-13N acid is extensively used in metabolic studies and imaging techniques. Its applications include:
Positron Emission Tomography (PET): Used as a tracer to study brain metabolism and function.
Cancer Research: Helps in imaging tumors and understanding their metabolic pathways.
Neuroscience: Used to study neurotransmitter dynamics and brain activity
Mechanism of Action
L-Glutamic-13N acid exerts its effects by participating in metabolic pathways involving glutamate. It activates both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include NMDA, AMPA, and kainate receptors, while the metabotropic receptors are G protein-coupled receptors. These interactions play a crucial role in neurotransmission and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine-13N: Another radiolabeled amino acid used in metabolic studies.
L-Asparagine-13N: Used similarly in metabolic and imaging studies.
L-Alanine-13N: Also used in metabolic research.
Uniqueness
L-Glutamic-13N acid is unique due to its specific role in neurotransmission and its ability to act as a precursor for other important biomolecules like GABA. Its applications in PET imaging make it particularly valuable for studying brain function and cancer metabolism .
Properties
CAS No. |
52458-30-7 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
146.13 g/mol |
IUPAC Name |
(2S)-2-(13N)azanylpentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i6-1 |
InChI Key |
WHUUTDBJXJRKMK-OHBPLHJFSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)[13NH2] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



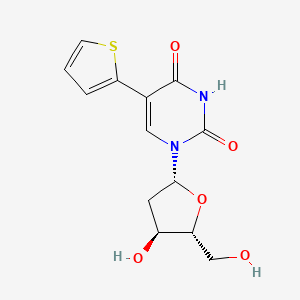
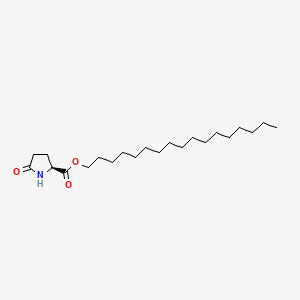
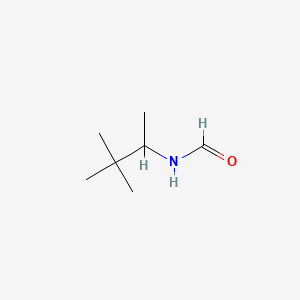
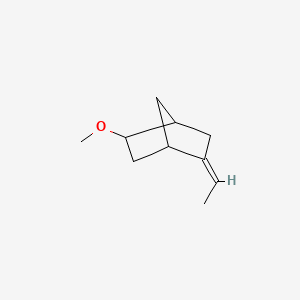
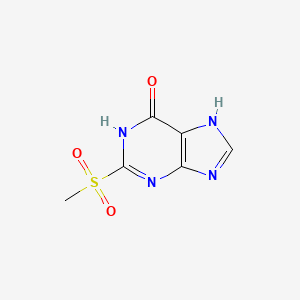
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
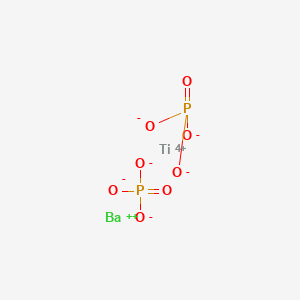
![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
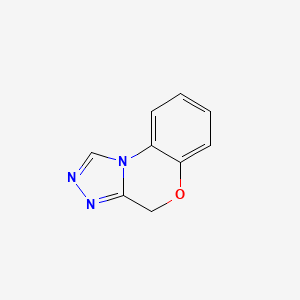
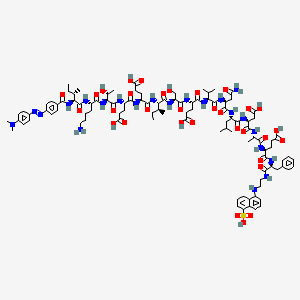
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
